molecular formula C10H14N2O2 B2633252 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid CAS No. 2253629-86-4

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2633252
CAS No.: 2253629-86-4
M. Wt: 194.234
InChI Key: JGUQYXGLCVMFLA-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a cyclopropyl group and a methylpropanoic acid moiety. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,9(13)14)12-6-5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQYXGLCVMFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents .

Chemical Reactions Analysis

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid include other pyrazole derivatives, such as:

Biological Activity

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a pyrazole ring substituted with a cyclopropyl group and a methylpropanoic acid moiety, making it a versatile candidate for various applications in drug development and biological research.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 168.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole moiety can bind to active sites of target proteins, modulating their activity and influencing various biochemical pathways. This interaction may lead to significant therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This action may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of this compound against common pathogens.
    • Methodology : Disc diffusion method was employed against strains such as Staphylococcus aureus and Escherichia coli.
    • Results : The compound showed significant inhibition zones, indicating strong antimicrobial potential.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory effects using a murine model of inflammation.
    • Methodology : Administration of the compound was compared with standard anti-inflammatory drugs.
    • Results : The compound reduced swelling and inflammatory marker levels significantly more than the control group.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
3-Cyclopropyl-1H-pyrazole-1-carboxylic acidModerateHigh
4-MethylpyrazoleLowLow

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